tert-butyl 4-methyl-1H-pyrazole-1-carboxylate
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Overview
Description
“tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the formula C₉H₁₄N₂O₂. It has a molecular weight of 182.22 g/mol . It is also known by the CAS Number: 121669-69-0 .
Synthesis Analysis
The synthesis of pyrazole derivatives like “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate” is a solid substance that is stored at ambient temperature .Scientific Research Applications
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Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Application Summary : This compound is synthesized through a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
- Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
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Synthesis of Pyrazole Derivatives
- Application Summary : Pyrazole derivatives have been synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
- Methods of Application : The specific methods of synthesis vary widely depending on the specific pyrazole derivative being synthesized .
- Results or Outcomes : Pyrazole derivatives have been found to exhibit a wide range of physiological and pharmacological activities .
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes : The newly synthesized compounds were characterized by spectral data .
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Synthesis of 3,5-diamino-1-(t-butyl)-1H-pyrazole-4-carbonitrile
- Application Summary : This compound is a versatile intermediate for the synthesis of various other compounds .
- Methods of Application : Specific methods of synthesis are not provided in the source .
- Results or Outcomes : The synthesized compound can be used as a building block in the synthesis of other compounds .
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Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Application Summary : This compound is synthesized through a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
- Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes : The newly synthesized compounds were characterized by spectral data .
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate” and similar compounds could be in these fields.
properties
IUPAC Name |
tert-butyl 4-methylpyrazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-10-11(6-7)8(12)13-9(2,3)4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRDTVAZNKWMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-methyl-1H-pyrazole-1-carboxylate |
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